Pyridoxamine dihydrochloride
Overview
Description
Pyridorin, also known as pyridoxamine, is one form of vitamin B6. It is based on a pyridine ring structure with hydroxyl, methyl, aminomethyl, and hydroxymethyl substituents. Pyridorin is known for its ability to scavenge free radical species and carbonyl species formed in sugar and lipid degradation, as well as chelate metal ions that catalyze Amadori reactions .
Mechanism of Action
Target of Action
Pyridoxamine dihydrochloride, a form of Vitamin B6, primarily targets Advanced Glycation End products (AGEs) . AGEs are proteins or lipids that become glycated after exposure to sugars, and they are implicated in several degenerative diseases, such as diabetes, atherosclerosis, and renal failure .
Mode of Action
This compound acts by inhibiting the formation of AGEs . It is hypothesized to trap intermediates in the formation of Amadori products released from glycated proteins, possibly preventing the breakdown of glycated proteins . This action is achieved through disruptive interactions with the metal ions crucial to the redox reaction . Pyridoxamine specifically reacts with the carbonyl group in Amadori products, but inhibition of post-Amadori reactions (that can lead to AGEs) is due in much greater part to the metal chelation effects of pyridoxamine .
Biochemical Pathways
This compound is involved in the biochemical pathway related to the formation of AGEs . By inhibiting the Maillard reaction, it blocks the formation of AGEs . This action is particularly important in conditions where the levels of reactive carbonyl species (RCS) are elevated, such as in diabetes .
Pharmacokinetics
It is known that it is readily absorbed from the gastrointestinal tract . It is stored mainly in the liver, with lesser amounts in muscle and brain .
Result of Action
The primary result of this compound’s action is the reduction in the formation of AGEs . This leads to a decrease in the complications associated with diseases like diabetes, where AGEs play a significant role . In preclinical studies, pyridoxamine has shown to improve kidney histology in animal models of diabetes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its efficacy can be affected by the presence of certain metal ions, as it forms fairly weak complexes with a number of transition metal ions, with a preference for Cu 2+ and Fe 3+ . The 3’-hydroxyl group of pyridoxamine allows for efficient hydroxyl radical scavenging , which can be influenced by the oxidative environment.
Biochemical Analysis
Biochemical Properties
Pyridoxamine dihydrochloride exhibits a variety of chemical properties, including the scavenging of free radical species and carbonyl species formed in sugar and lipid degradation . It also chelates metal ions that catalyze Amadori reactions . This compound can form fairly weak complexes with a number of transition metal ions, with a preference for Cu 2+ and Fe 3+ .
Cellular Effects
This compound has been shown to protect human granulosa cells against advanced glycation end-products-induced steroidogenesis disturbances . It also rescues the effects of certain mutations in human alanine:glyoxylate aminotransferase .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to trap intermediates in the formation of Amadori products released from glycated proteins . This prevents the breakdown of glycated proteins by disrupting the catalysis of this process through disruptive interactions with the metal ions crucial to the redox reaction .
Dosage Effects in Animal Models
This compound has been used in trials studying the treatment of Kidney Stones
Metabolic Pathways
This compound is involved in a wide range of biochemical reactions necessary for cell activity
Subcellular Localization
It is known that this compound is a form of vitamin B6, which is a water-soluble vitamin and is expected to be distributed throughout the cell .
Preparation Methods
Pyridorin can be synthesized through various methods. One common method involves the condensation of cyanoacetamide with 1,3-dicarbonyl compounds. Another industrial method is based on the condensation of 1,3-oxazole derivatives and dienophiles. This two-stage process involves the formation of adducts, followed by aromatization and catalytic hydrogenation .
Chemical Reactions Analysis
Pyridorin undergoes several types of chemical reactions, including:
Oxidation: Pyridorin can be oxidized to form pyridoxal and pyridoxal phosphate.
Reduction: It can be reduced by nucleophilic reducing agents.
Substitution: Pyridorin can undergo nucleophilic substitution reactions at positions 2 and 4 of the pyridine ring.
Complexation: It forms complexes with transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺).
Common reagents used in these reactions include hydrogen peroxide for oxidation and strong organometallic bases for nucleophilic substitutions. Major products formed from these reactions include pyridoxal, pyridoxal phosphate, and various metal complexes .
Scientific Research Applications
Pyridorin has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: Pyridorin is involved in the metabolism of amino acids, neurotransmitters, and sphingolipids.
Medicine: It has been investigated for its potential in treating diabetic nephropathy, diabetic neuropathy, and retinopathy.
Comparison with Similar Compounds
Pyridorin is part of the vitamin B6 family, which includes pyridoxine and pyridoxal. While all three compounds share similar structures and functions, pyridorin is unique in its ability to inhibit the Maillard reaction and form metal ion complexes. This makes it particularly effective in preventing the formation of AGEs and ALEs, which are associated with diabetic complications .
Similar compounds include:
Pyridoxine: Another form of vitamin B6, used to treat vitamin B6 deficiency and nausea during pregnancy.
Pyridoxal: The aldehyde form of vitamin B6, involved in the metabolism of amino acids and neurotransmitters.
Pyridorin’s unique properties make it a valuable compound in both scientific research and medical applications.
Properties
IUPAC Name |
4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWCOANXZNKMLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN)CO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045088 | |
Record name | Pyridoxamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS] | |
Record name | Pyridoxamine dihydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17040 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000144 [mmHg] | |
Record name | Pyridoxamine dihydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17040 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
524-36-7, 1173023-45-4 | |
Record name | Pyridoxamine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridoxamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridoxamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1173023-45-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRIDOXAMINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ8NCR7V0O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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